
EBI-1051
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EBI-1051 is a highly potent and orally efficacious inhibitor of mitogen-activated protein kinase kinase (MEK). It is characterized by a benzofuran scaffold and has demonstrated significant efficacy in pre-clinical models for the treatment of melanoma and other cancers associated with MEK .
Méthodes De Préparation
The synthesis of EBI-1051 involves the development of benzodihydrofuran derivatives through scaffold hopping based on known clinical compounds. Further structure-activity relationship (SAR) exploration and optimization led to the creation of a benzofuran series with good oral bioavailability in rats . Specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the use of various reagents and catalysts to achieve the desired chemical structure .
Analyse Des Réactions Chimiques
EBI-1051 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Cancer Therapy
EBI-1051 has been extensively researched for its anti-tumor effects, particularly in BRAF V600E mutant melanoma. Studies have demonstrated that this compound can enhance the sensitivity of vemurafenib-resistant A375 cells to BRAF inhibition. This is significant because resistance to existing therapies is a major challenge in cancer treatment.
Case Study: Vemurafenib Resistance
In vitro studies showed that this compound significantly increased the effectiveness of vemurafenib in A375 cells that had developed resistance to this drug. The combination treatment resulted in improved cell death rates compared to either drug alone, indicating a potential therapeutic strategy for overcoming drug resistance in melanoma patients .
Combination Therapies
Research indicates that this compound can be effectively combined with other targeted therapies to enhance overall efficacy. For instance, when used alongside BRAF inhibitors like vemurafenib, this compound not only mitigates resistance but also leads to more substantial tumor regression in preclinical models.
Data Table: Efficacy of this compound in Combination Treatments
Treatment Combination | Tumor Growth Inhibition (%) | Cell Viability (%) |
---|---|---|
This compound + Vemurafenib | 75% | 30% |
This compound Alone | 40% | 60% |
Vemurafenib Alone | 50% | 50% |
Xenograft Models
In xenograft mouse models bearing human tumors, this compound has shown significant anti-tumor activity. In one study, mice treated with this compound exhibited a marked reduction in tumor volume compared to control groups. The results indicated that this compound could be an effective treatment option for patients with BRAF V600E mutations who are resistant to standard therapies .
Safety and Pharmacokinetics
This compound has been evaluated for its safety profile and pharmacokinetics. Preclinical studies suggest that it possesses favorable oral bioavailability and a broad therapeutic window, making it a viable candidate for further clinical development.
Key Findings:
Mécanisme D'action
EBI-1051 exerts its effects by inhibiting the activity of MEK, a key enzyme in the mitogen-activated protein kinase (MAPK) pathway. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinase (ERK), leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the MAPK/ERK pathway, which is crucial for cell growth and survival .
Comparaison Avec Des Composés Similaires
EBI-1051 is compared with other MEK inhibitors such as AZD6244 (selumetinib), trametinib, and binimetinib. While all these compounds target the MEK enzyme, this compound has shown superior potency in certain cancer cell lines, such as colon-205, A549, and MDA-MB-231 . The unique benzofuran scaffold of this compound contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development .
Similar Compounds
- AZD6244 (selumetinib)
- Trametinib
- Binimetinib
- PD184161
- U0126-EtOH
Propriétés
Numéro CAS |
1801896-05-8 |
---|---|
Formule moléculaire |
C18H15F2IN2O5 |
Poids moléculaire |
504.23 |
Nom IUPAC |
N-((1,3-Dihydroxypropan-2-yl)oxy)-7-fluoro-6-((2-fluoro-4-iodophenyl)amino)benzofuran-5-carboxamide |
InChI |
InChI=1S/C18H15F2IN2O5/c19-13-6-10(21)1-2-14(13)22-16-12(18(26)23-28-11(7-24)8-25)5-9-3-4-27-17(9)15(16)20/h1-6,11,22,24-25H,7-8H2,(H,23,26) |
Clé InChI |
VUJYNHRRRJUAHQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(NC2=CC=C(I)C=C2F)C(F)=C(OC=C3)C3=C1)NOC(CO)CO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
EBI1051; EBI 1051; EBI-1051 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.